N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-tert-butylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with nitrobenzoyl chloride under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, amines, and cyclized compounds. These products are often characterized by their enhanced chemical stability and unique functional properties .
Scientific Research Applications
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in disease progression.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction, which are essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 5,10,15-Tris(4-tert-butylphenyl) corrole
Uniqueness
Compared to similar compounds, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide group, in particular, enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H18N4O3S/c1-19(2,3)14-9-7-12(8-10-14)17-21-22-18(27-17)20-16(24)13-5-4-6-15(11-13)23(25)26/h4-11H,1-3H3,(H,20,22,24) |
InChI Key |
KIIXMXGDXSADSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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